6-Bromocinnoline
Overview
Description
6-Bromocinnoline is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the quinoline ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 6-bromocinnoline derivatives has been explored in various contexts. For instance, the preparation of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, which may act as irreversible inhibitors of tyrosine kinases, involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another study describes the synthesis of a 6-bromoquinoline derivative through a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr synthesis . Additionally, 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides were synthesized from 4-bromophenol derivatives, showcasing the versatility of 6-bromocinnoline in synthesizing phosphorus-containing heterocycles with potential biological activity .
Molecular Structure Analysis
The molecular structure of 6-bromocinnoline derivatives has been studied using various spectroscopic and computational techniques. For example, the molecular structure, vibrational frequencies, and chemical shifts of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid were investigated using Gaussian09 software, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions .
Chemical Reactions Analysis
6-Bromocinnoline derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. The regioselective intramolecular ring closure of 2-amino-6-bromo-2,6-dideoxyhexono-1,4-lactones to form iminuronic acid analogues is one such reaction, demonstrating the utility of 6-bromocinnoline in synthesizing sugar mimetics . Additionally, the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline involves a coupling reaction, highlighting the reactivity of 6-bromocinnoline derivatives in forming complex quinoline structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromocinnoline derivatives are influenced by the presence of the bromine atom and the specific substituents on the quinoline ring. These properties are crucial for the biological activity and solubility of the compounds. For instance, attaching a basic functional group onto the Michael acceptor in quinazoline derivatives enhances reactivity and water solubility, leading to compounds with improved biological properties . The synthesis of 2,6-dialkyl-4-bromoaniline demonstrates the impact of alkyl substituents on the yield and reaction conditions of brominated anilines10.
Scientific Research Applications
Anticancer Potential :
- Quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This suggests their potential as anticancer agents (Köprülü et al., 2018).
Synthesis and Chemical Properties :
- Research on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the chemical synthesis processes involving brominated quinoline derivatives. This study is significant in understanding the chemical properties and potential applications of these compounds (Wlodarczyk et al., 2011).
Antimicrobial and Antimalarial Properties :
- A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives demonstrated antimicrobial and antimalarial activities. This highlights the potential use of 6-Bromocinnoline derivatives in treating infectious diseases (Parthasaradhi et al., 2015).
Hypoglycemic Activity :
- Studies on derivatives of embelin, such as 6-bromoembelin, have shown hypoglycemic activity in diabetic rats, suggesting potential applications in diabetes treatment (Stalin et al., 2016).
Potential in Neurodegenerative and Diabetic Diseases :
- 6-Bromoindirubin-3′-oxime (6BIO), a derivative, was found to activate cytoprotective cellular modules and suppress cellular senescence-mediated biomolecular damage in human fibroblasts, indicating its potential use in addressing aging-related diseases (Sklirou et al., 2017).
Antitumor Activities :
- Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, including brominated variants, were synthesized and evaluated for antitumor activities. Some compounds exhibited notable growth inhibition of cancer cells, emphasizing the potential of brominated quinoline derivatives in cancer treatment (El-Agrody et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-bromocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILLMMTUCMJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459432 | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromocinnoline | |
CAS RN |
318276-72-1 | |
Record name | 6-Bromocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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